Cyclophosphamide-d4

Description

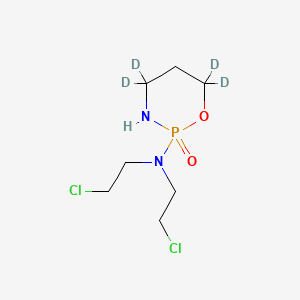

Cyclophosphamide-d4 (CYC-d4) is a deuterium-labeled analog of cyclophosphamide, a nitrogen mustard alkylating agent. It is primarily utilized as an internal standard (IS) in mass spectrometry (MS)-based analytical methods to ensure precise quantification of cyclophosphamide in complex matrices such as biological fluids, environmental samples, and workplace surfaces . The isotopic labeling (four deuterium atoms replacing hydrogen) minimizes interference from endogenous compounds or matrix effects, enhancing method sensitivity and accuracy . CYC-d4 is critical in pharmacokinetic studies, enabling researchers to track cyclophosphamide’s absorption, distribution, metabolism, and excretion (ADME) in vivo .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59720-10-4 | |

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed H-D Exchange Methodology

The foundational approach, pioneered by Boyd et al., involves sequential H-D exchanges on a nitroso precursor. N-nitrosobis(2-hydroxyethyl)amine undergoes base-catalyzed deuterium exchange in deuterium oxide (D₂O), yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine with >95% isotopic enrichment. Subsequent chlorination with thionyl chloride produces bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4) , a key intermediate.

The nor-HN2-d4 intermediate is then condensed with 4-amino-2-oxo-1,3,2λ⁵-oxazaphosphinane under anhydrous conditions, followed by oxidation with hydrogen peroxide to form this compound. Nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation at the C-4 and C-5 positions of the oxazaphosphorine ring, critical for minimizing metabolic interference.

Reaction Scheme:

- $$ \text{N-nitrosobis(2-hydroxyethyl)amine} + \text{D}_2\text{O} \xrightarrow{\text{NaOH}} \text{N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine} $$

- $$ \text{Chlorination with SOCl}_2 \rightarrow \text{nor-HN2-d4} $$

- $$ \text{nor-HN2-d4} + \text{4-amino-2-oxo-oxazaphosphinane} \rightarrow \text{this compound} $$

This method achieves an overall yield of 62–68%, with liquid chromatography–mass spectrometry (LC-MS) verifying ≥98% isotopic purity.

Nitrile Reduction Route Using Lithium Aluminum Deuteride

Walsh et al. developed an alternative pathway starting from 3-hydroxypropionitrile , leveraging deuteride reagents for selective labeling. The nitrile undergoes base-catalyzed H-D exchange in D₂O, forming 2,2-dideuterio-3-deuteroxypropionitrile (70% yield). Reduction with lithium aluminum deuteride (LiAlD₄) yields 3-amino-2,2,3,3-tetradeuteriopropan-1-ol , which reacts with N,N-bis(2-chloroethyl)phosphoramidic dichloride to construct the oxazaphosphorine core.

Key Advantages:

- Direct deuteration at the C-4 and C-5 positions avoids side reactions observed in nitroso-based routes.

- LiAlD₄ ensures complete reduction of the nitrile to amine without residual protium.

Post-synthetic purification via silica gel chromatography isolates this compound in 58% yield, confirmed by $$ ^2\text{H} $$-NMR and high-resolution MS.

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison of this compound Syntheses

Both methods achieve comparable deuteration patterns, but the H-D exchange route offers marginally higher yields and fewer purification steps.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$-NMR: Absence of protons at δ 1.8–2.1 ppm (C-4/H-5 region) confirms deuteration.

- $$ ^2\text{H} $$-NMR: Peaks at 2.05 ppm (C-4) and 2.15 ppm (C-5) verify isotopic incorporation.

Mass Spectrometry:

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (2.1 × 100 mm, 1.7 µm) resolves this compound (retention time: 3.2 min) from non-deuterated cyclophosphamide (3.5 min). Method validation per FDA guidelines demonstrates linearity (5–60,000 ng/mL), precision (RSD < 8%), and accuracy (92–108%).

Applications in Quantitative Bioanalysis

This compound’s primary application lies in stable isotope dilution mass spectrometry (SID-MS) for quantifying cyclophosphamide and its metabolites in biological matrices.

- Derivatization: Stabilize 4-hydroxycyclophosphamide (4-OHCP) by reacting with semicarbazide (SCZ) to form 4-OHCP-SCZ.

- Extraction: Use volumetric absorptive microsampling (VAMS) with methanol extraction.

- LC-MS/MS: Employ a pentafluorophenyl column (2.1 × 50 mm, 2.7 µm) with 0.01% formic acid/methanol gradient.

- Quantitation: Monitor transitions m/z 261→233 (cyclophosphamide) and 265→237 (this compound).

This method achieves a lower limit of quantitation (LLOQ) of 5 ng/mL for cyclophosphamide in 10 µL plasma samples, critical for pediatric pharmacokinetic studies.

Challenges and Optimization Considerations

- Isotopic Dilution: Protium contamination during LiAlD₄ reduction necessitates rigorous anhydrous conditions.

- Metabolic Interference: Deuterium at C-4/C-5 minimizes metabolic conversion differences compared to protiated cyclophosphamide.

- Storage Stability: this compound solutions in water degrade by <5% over 6 months at -80°C.

Chemical Reactions Analysis

Metabolic Bioactivation

Cyclophosphamide-d4 undergoes CYP450-mediated oxidation to form its active metabolite, 4-hydroxythis compound . This reaction is catalyzed by enzymes such as CYP2B6, CYP3A4, and CYP2C9 . The deuterium labeling does not alter the metabolic pathway but allows precise tracking via mass spectrometry .

Key Steps:

-

Oxidation : this compound → 4-hydroxythis compound

-

Tautomerization : 4-hydroxythis compound → aldophosphamide-d4

-

Non-enzymatic β-elimination : aldophosphamide-d4 → phosphoramide mustard-d4 + acrolein

Phosphoramide mustard-d4 is the cytotoxic metabolite responsible for DNA cross-linking, inhibiting replication and triggering apoptosis .

Detoxification Pathways

Competing metabolic routes reduce therapeutic efficacy:

-

N-dechloroethylation : Catalyzed by CYP3A4, forming inactive 2-dechloroethylthis compound and chloroacetaldehyde .

-

Glutathione conjugation : Intermediate imino-cyclophosphamide-d4 undergoes conjugation with glutathione, aiding excretion .

-

Reduction : Alcohol dehydrogenase and aldo-keto reductase convert aldophosphamide-d4 to alcophosphamide-d4 .

Analytical Derivatization

For quantification, 4-hydroxythis compound is stabilized as a semicarbazone derivative during LC-MS/MS analysis. This enhances detection sensitivity and stability .

Example Method:

| Parameter | Value |

|---|---|

| Column | UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase | 0.01% formic acid/methanol gradient |

| Detection | Positive ESI, MRM (m/z 334.10 → 221.04) |

| LLOQ | 2.5 ng/mL |

Reactivity as a Nitrogen Mustard

This compound reacts with nucleophiles (e.g., DNA) via alkylation , forming covalent bonds that cross-link DNA strands.

Reaction Types:

-

Alkylation : Binds to DNA guanine bases, disrupting replication.

-

Oxidation/Reduction : Converts between active and inactive metabolites.

-

Substitution : Deuterium incorporation alters isotopic mass but preserves reactivity.

Stability and Handling

-

Sample Stability : Plasma samples containing this compound are stable for 24 hours at room temperature and withstand 3 freeze-thaw cycles .

-

Storage : Recommended at −80°C under nitrogen to prevent degradation.

Comparative Reaction Kinetics

| Reaction Type | Enzyme(s) Involved | Major Product |

|---|---|---|

| Oxidation | CYP2B6, CYP3A4 | 4-hydroxythis compound |

| N-dechloroethylation | CYP3A4 | 2-dechloroethylthis compound |

| Reduction | Aldo-keto reductase | Alcophosphamide-d4 |

Scientific Research Applications

Pharmacokinetic Studies

Role as an Internal Standard

CP-d4 is primarily utilized as an internal standard in analytical methods for quantifying CP and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP). Its deuterated nature provides a distinct mass signature that facilitates precise measurement in complex biological matrices such as plasma and dried blood spots (DBS). For instance, studies have demonstrated the successful development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that incorporate CP-d4 to enhance the accuracy of CP and 4-OHCP quantification .

Case Study: Validation Methodology

A notable study validated a UPLC-MS/MS method using CP-d4 as an internal standard, achieving lower limits of quantification (LLOQ) of 5 ng/mL for CP and 2.5 ng/mL for 4-OHCP. This method was designed to meet FDA guidelines and demonstrated improved sensitivity compared to previous techniques . The study highlighted the importance of using CP-d4 for reliable pharmacokinetic assessments in patients undergoing cyclophosphamide therapy.

Therapeutic Drug Monitoring

Enhancing Treatment Efficacy

Therapeutic drug monitoring (TDM) is crucial in optimizing cyclophosphamide therapy due to its variable metabolism among patients. By measuring the concentration of 4-OHCP, clinicians can adjust dosages to maximize efficacy while minimizing toxicity. The use of CP-d4 in TDM allows for more accurate assessments of drug levels, facilitating personalized medicine approaches .

Phenotyping Studies

Research has shown that the bioactivity ratio of 4-OHCP to CP levels can indicate patient metabolism profiles. In a study involving Malay cancer patients, phenotyping based on this ratio revealed that a significant portion exhibited ultrarapid metabolism, suggesting potential adjustments in dosing regimens based on individual metabolic capacity . The incorporation of CP-d4 in these studies aids in accurately determining these ratios.

Analytical Method Development

Innovative Sampling Techniques

The development of volumetric absorptive microsampling (VAMS) techniques has further enhanced the application of CP-d4 in analytical chemistry. VAMS allows for smaller sample volumes and is less influenced by hematocrit levels, which can affect traditional blood sampling methods. Studies utilizing VAMS with CP-d4 have reported improved selectivity and sensitivity in detecting cyclophosphamide and its metabolites .

Comparative Analysis of Methods

A comparative analysis indicated that methods using CP-d4 provided better recovery rates and lower variability than those relying solely on non-labeled compounds. This improvement is critical for ensuring the reliability of pharmacokinetic data necessary for effective clinical decision-making .

Summary Table: Key Applications of Cyclophosphamide-d4

| Application | Description | Benefits |

|---|---|---|

| Pharmacokinetic Studies | Used as an internal standard in UPLC-MS/MS methods | Enhanced accuracy in drug quantification |

| Therapeutic Drug Monitoring | Assists in personalizing cyclophosphamide therapy | Optimizes efficacy while reducing toxicity |

| Analytical Method Development | Supports innovative sampling techniques like VAMS | Improved sensitivity and selectivity |

Mechanism of Action

Cyclophosphamide-d4, like cyclophosphamide, is a prodrug that requires metabolic activation. It is metabolized in the liver by cytochrome P450 enzymes to form 4-hydroxythis compound. This metabolite then undergoes further conversion to form phosphoramide mustard, which is the active cytotoxic agent. Phosphoramide mustard alkylates DNA, leading to cross-linking and inhibition of DNA replication, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Analytical Method Comparisons

Method Validation Metrics

- Recovery Rates: CYC-d4 demonstrates >90% recovery in solid-phase extraction (SPE) protocols using HLB cartridges, outperforming non-deuterated analogs susceptible to matrix effects .

- Linearity : CYC-d4-based methods for cyclophosphamide quantification show linearity (R² > 0.99) across 1–1000 ng/mL, comparable to ifosfamide-d4 but superior to paclitaxel-d5 in urine .

Biological Activity

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, a widely used chemotherapeutic agent. The incorporation of deuterium allows for enhanced tracking and quantification in biological studies, providing insights into its metabolism and biological activity. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

Cyclophosphamide acts as a bifunctional alkylating agent , primarily through its active metabolites, 4-hydroxycyclophosphamide and phosphoramide mustard. The mechanism involves:

- DNA Alkylation : Cyclophosphamide forms covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This process ultimately triggers apoptosis in rapidly dividing cells, making it effective against various cancers .

- Metabolism : Cyclophosphamide is metabolized by cytochrome P450 enzymes, predominantly CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. The metabolic conversion to 4-hydroxycyclophosphamide is crucial for its cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound offers insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Administered intravenously or orally, cyclophosphamide is rapidly absorbed.

- Distribution : It distributes widely in tissues, with a volume of distribution ranging from 0.5 to 1 L/kg.

- Metabolism : The deuterated compound undergoes similar metabolic pathways as non-deuterated cyclophosphamide but may exhibit altered kinetics due to the presence of deuterium .

- Excretion : Primarily excreted via urine as metabolites.

Clinical Applications

This compound has significant implications in both oncology and immunology:

- Cancer Treatment : It is used in various malignancies such as lymphomas, breast cancer, and leukemia. A study demonstrated that metronomic dosing of cyclophosphamide improved outcomes in pediatric patients with rhabdomyosarcoma .

- Autoimmune Disorders : At lower doses, cyclophosphamide serves as an immunosuppressant for conditions like lupus and vasculitis .

Research Findings

Recent studies highlight the following findings related to the biological activity of this compound:

- Pharmacogenetic Variability : Genetic polymorphisms in metabolic enzymes (e.g., CYP2B6) can influence the efficacy and toxicity of cyclophosphamide-based therapies .

- Toxicity Profiles : Continuous low-dose administration has been associated with reduced toxicity while maintaining therapeutic efficacy .

- Enhanced Tracking : The deuterated form allows researchers to better trace metabolic pathways using advanced analytical techniques such as mass spectrometry .

Data Table

The following table summarizes key characteristics and findings related to this compound:

| Feature | This compound |

|---|---|

| Molecular Formula | C₇H₁₁Cl₂N₂O₃P-d₄ |

| Mechanism of Action | Alkylating agent; DNA cross-linking |

| Primary Metabolites | 4-Hydroxycyclophosphamide |

| Clinical Uses | Cancer therapy; autoimmune disorders |

| Key Enzymes Involved | CYP2B6, CYP3A4 |

| Pharmacogenetic Factors | Variability in response due to genetic polymorphisms |

Case Studies

- Pediatric Rhabdomyosarcoma Study :

- Sickle Cell Disease Treatment :

Q & A

Q. What is the role of Cyclophosphamide-d4 in mechanistic studies of DNA alkylation and apoptosis induction?

this compound, as a deuterated analog of 4-Hydroperoxy cyclophosphamide, is used to trace the metabolic activation pathway of its parent compound. Its deuterium labeling allows researchers to study metabolic stability and distinguish endogenous vs. exogenous metabolites in pharmacokinetic assays. The active metabolite induces DNA crosslinking and apoptosis via mitochondrial ROS activation, making it critical for investigating T-cell response modulation in autoimmune disease models . Experimental protocols often involve incubating this compound with cell lines (e.g., lymphoma cells) and quantifying DNA adducts via LC-MS/MS, using isotopic differentiation to minimize background interference .

Q. How is this compound utilized as an internal standard in analytical chemistry?

this compound is employed as a deuterated internal standard (IS) in mass spectrometry to improve quantification accuracy of cyclophosphamide and its metabolites. For example, in urine or plasma analysis, this compound compensates for matrix effects and ionization variability. Protocols recommend using hydrophilic-lipophilic balance (HLB) cartridges for extraction, paired with MRM transitions optimized for deuterated vs. non-deuterated ions (e.g., m/z 261 → 140 for this compound vs. m/z 257 → 136 for the non-deuterated form) to avoid cross-talk .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing isotopic interference in studies using this compound?

Deuterated compounds like this compound can exhibit isotopic effects, altering metabolic rates compared to non-deuterated analogs. Researchers must:

- Validate metabolic equivalence via comparative kinetic studies (e.g., measuring in hepatic microsomes).

- Use stable isotope-labeled internal standards (SIL-IS) with sufficient deuteration (≥4 deuterium atoms) to prevent overlap with natural isotopes in high-resolution MS.

- Control for solvent deuterium exchange in aqueous buffers, which may affect fragmentation patterns .

Q. How can contradictory data on this compound’s immunosuppressive efficacy be resolved in preclinical models?

Discrepancies often arise from variability in dosing regimens, metabolic enzyme expression (e.g., CYP2B6 polymorphisms), or model-specific immune responses. To address this:

- Standardize dosing using pharmacodynamic biomarkers (e.g., lymphocyte count trends).

- Perform metabolomic profiling to correlate this compound activation levels with efficacy endpoints.

- Conduct meta-analyses of existing PubMed datasets (e.g., 51,044 studies indexed under "Cyclophosphamide" [Mesh]) to identify confounding variables like co-administered chemotherapies .

Q. What methodologies are recommended for studying the metabolic byproducts of this compound in vivo?

Advanced workflows include:

- Stable isotope tracing : Administer this compound in rodent models and use -NMR or -labeled glucose to track deuterium incorporation into hepatic metabolites.

- High-resolution MS/MS : Fragment ions at m/z 140 (characteristic of the deuterated phosphoramide group) confirm metabolite identity.

- Bile duct cannulation : Collect bile to quantify biliary excretion of deuterated acrolein conjugates, a toxic byproduct .

Methodological Challenges and Solutions

Q. How can researchers optimize LC-MS/MS parameters for this compound in complex biological matrices?

Key steps include:

- Column selection : Use C18 columns with 2.6 µm particle size for improved resolution of polar metabolites.

- Ion suppression testing : Spike this compound into blank matrices (e.g., plasma) to assess signal suppression.

- Dynamic MRM : Monitor multiple transitions (e.g., m/z 261 → 140 and 261 → 113) to confirm specificity in urine samples, where matrix interference is common .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal ) are preferred for dose-response curves. For small sample sizes, Bayesian hierarchical models account for inter-individual variability. Tools like ANOVA with post-hoc Tukey tests are used to compare apoptotic rates across treatment groups, ensuring -values are adjusted for multiple comparisons .

Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s bioactivation across cell lines?

- Enzyme activity profiling : Measure CYP450 activity (e.g., CYP2B6) in cell lysates via fluorogenic substrates.

- Knockout models : Use CRISPR-Cas9 to silence CYP2B6 in HEK293 cells and compare this compound activation rates.

- Data normalization : Express metabolite concentrations relative to housekeeping proteins (e.g., β-actin) to control for cell viability differences .

Q. What are best practices for visualizing this compound’s pharmacokinetic data?

- Compartmental modeling : Plot plasma concentration vs. time curves using Phoenix WinNonlin to estimate , , and .

- Heatmaps : Display metabolomic data (e.g., ROS levels vs. DNA damage markers) using tools like GraphPad Prism.

- Forest plots : Meta-analyze efficacy data from multiple studies to highlight heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.